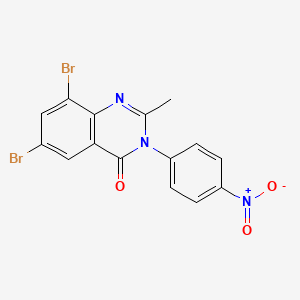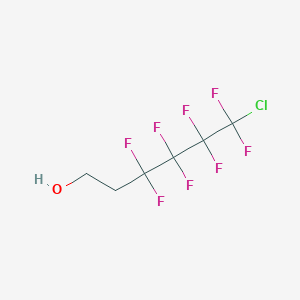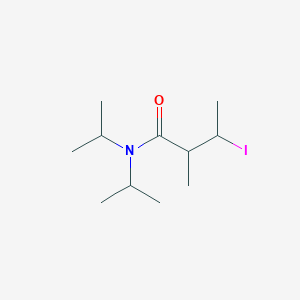
Benzene;helium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;helium is a molecular complex formed by the interaction between benzene (C₆H₆) and helium (He). Benzene is a well-known aromatic hydrocarbon with a planar hexagonal ring structure, while helium is a noble gas with unique properties such as low boiling point and inertness. The combination of these two compounds results in a weakly bound complex that exhibits interesting structural and vibrational dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzene;helium complexes typically involves the interaction of benzene vapor with helium gas under controlled conditions. One common method is to cool a mixture of benzene and helium to cryogenic temperatures, allowing the helium atoms to become trapped in the benzene matrix. This process can be facilitated by using techniques such as supersonic jet expansion or matrix isolation.
Industrial Production Methods
Industrial production of this compound complexes is not common due to the specialized conditions required for their formation. the study of these complexes is often conducted in research laboratories using advanced spectroscopic techniques to analyze their properties.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene;helium complexes primarily undergo physical interactions rather than chemical reactions due to the inert nature of helium. benzene itself can participate in various chemical reactions, including:
Electrophilic Substitution: Benzene reacts with electrophiles in the presence of catalysts to form substituted benzene derivatives.
Halogenation: Benzene reacts with halogens (e.g., chlorine, bromine) in the presence of a catalyst such as aluminum chloride to form halogenated benzene.
Nitration: Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Friedel-Crafts Alkylation and Acylation: Benzene reacts with alkyl or acyl halides in the presence of a catalyst to form alkylated or acylated benzene derivatives.
Common Reagents and Conditions
Halogenation: Halogens (Cl₂, Br₂) and catalysts (AlCl₃, FeBr₃)
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Friedel-Crafts Reactions: Alkyl or acyl halides and catalysts (AlCl₃)
Major Products Formed
Halogenation: Halogenated benzene (e.g., chlorobenzene, bromobenzene)
Nitration: Nitrobenzene
Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene;helium complexes have several scientific research applications, including:
Spectroscopy: Used to study the vibrational and rotational dynamics of weakly bound complexes.
Cryogenics: Helium’s low boiling point makes it useful in cooling systems for experiments involving benzene.
Quantum Chemistry: Provides insights into the interactions between aromatic molecules and noble gases.
Material Science: Helps in understanding the behavior of aromatic compounds in different environments.
Wirkmechanismus
The mechanism of action of benzene;helium complexes involves weak van der Waals forces between the benzene molecule and helium atoms. These interactions result in the formation of a stable complex with unique vibrational and rotational properties. The delocalized π-electron system of benzene plays a crucial role in stabilizing the complex, while helium’s inert nature prevents any significant chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene;neon: Similar weakly bound complex with neon instead of helium.
Benzene;argon: Another noble gas complex with argon, exhibiting stronger interactions due to the larger atomic size of argon.
Phenol;helium: A complex formed between phenol (a benzene derivative) and helium.
Uniqueness
Benzene;helium complexes are unique due to the extremely weak binding energy and the significant influence of helium’s inertness on the complex’s properties. The low boiling point of helium also allows for the study of these complexes at cryogenic temperatures, providing valuable insights into their behavior under extreme conditions.
Eigenschaften
| 177191-77-4 | |
Molekularformel |
C6H6He |
Molekulargewicht |
82.11 g/mol |
IUPAC-Name |
benzene;helium |
InChI |
InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H; |
InChI-Schlüssel |
KFMZLPAXRJIAJO-UHFFFAOYSA-N |
Kanonische SMILES |
[He].C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)



![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
